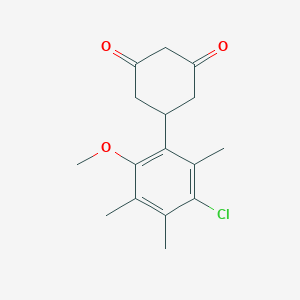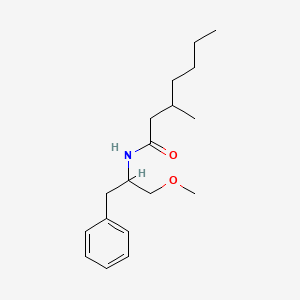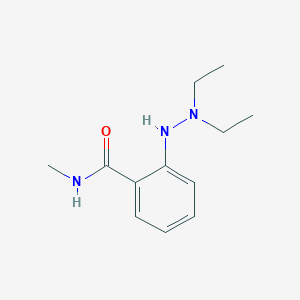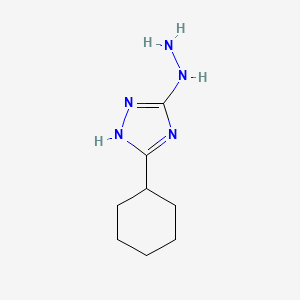
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate precursors. For instance, the reaction of cyclohexyl isocyanide with hydrazine hydrate under reflux conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including this compound, often involves the use of continuous flow reactors. These reactors allow for efficient and scalable synthesis of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its antifungal and antiviral properties.
Industry: Utilized in the development of new materials and coordination polymers.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole compound without the cyclohexyl and hydrazinyl groups.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Contains an amino and mercapto group, offering different reactivity and applications.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with a tricyclohexylstannyl group, used in coordination chemistry.
Uniqueness
5-Cyclohexyl-3-hydrazinyl-1H-1,2,4-triazole is unique due to the presence of both cyclohexyl and hydrazinyl groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
88141-05-3 |
|---|---|
Molecular Formula |
C8H15N5 |
Molecular Weight |
181.24 g/mol |
IUPAC Name |
(5-cyclohexyl-1H-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C8H15N5/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h6H,1-5,9H2,(H2,10,11,12,13) |
InChI Key |
DXTJZNFQIAFKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

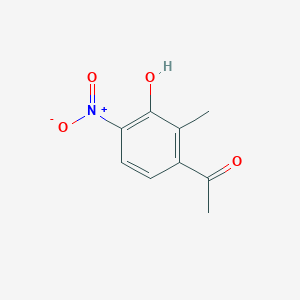
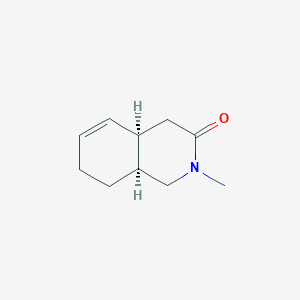
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
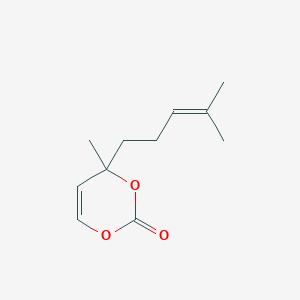


![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
